Dodecansäure-1-13C

Übersicht

Beschreibung

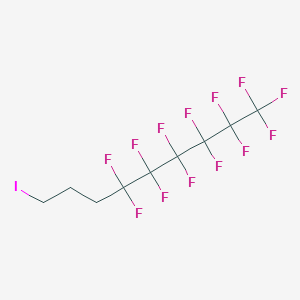

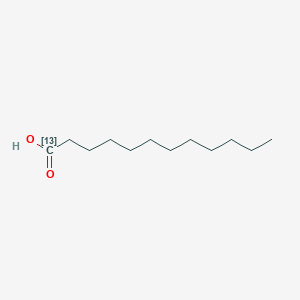

Laurinsäure-13C, auch bekannt als Dodecansäure-13C, ist eine mit Kohlenstoff-13 markierte Form von Laurinsäure. Laurinsäure ist eine mittelkettige gesättigte Fettsäure mit einer 12-Kohlenstoffatomkette. Sie kommt häufig in Kokosnussöl und Palmöl vor. Die Kohlenstoff-13-Markierung wird für verschiedene Forschungszwecke verwendet, insbesondere in den Bereichen Chemie und Biochemie, um Stoffwechselwege und Reaktionen zu verfolgen und zu untersuchen.

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Laurinsäure-13C wird durch die Einarbeitung von Kohlenstoff-13 in das Laurinsäuremolekül synthetisiert. Dies kann durch verschiedene synthetische Wege erreicht werden, einschließlich der Verwendung von mit Kohlenstoff-13 markierten Vorläufern im Fettsäurebiosyntheseweg. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Katalysatoren sowie spezifische Temperatur- und Druckeinstellungen, um die Einarbeitung des Kohlenstoff-13-Isotops zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Laurinsäure-13C umfasst die großtechnische Synthese der Verbindung unter Verwendung von mit Kohlenstoff-13 markierten Vorläufern. Der Prozess umfasst mehrere Schritte wie Veresterung, Hydrolyse und Reinigung, um das Endprodukt mit hoher Isotopenreinheit zu erhalten. Die Produktion erfolgt unter kontrollierten Bedingungen, um die Qualität und Konsistenz der markierten Verbindung zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

Laurinsäure-13C hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als interner Standard für die Quantifizierung von Laurinsäure durch Gaschromatographie (GC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verwendet.

Biologie: Wird für seine Rolle in Stoffwechselwegen und seine Auswirkungen auf zelluläre Prozesse untersucht.

Medizin: Wird auf seine antimikrobiellen Eigenschaften und potenzielle therapeutische Anwendungen untersucht.

Industrie: Wird bei der Herstellung von Körperpflegeprodukten und als Tracer in Umweltstudien verwendet.

Wirkmechanismus

Laurinsäure-13C entfaltet seine Wirkungen über verschiedene molekulare Ziele und Wege. Es wurde gezeigt, dass es den Kernfaktor kappa-light-chain-enhancer aktivierter B-Zellen (NF-κB) aktiviert und die Expression von Cyclooxygenase-2 (COX-2), induzierbarer Stickstoffoxidsynthase (iNOS) und Interleukin-1 alpha (IL-1α) in Zellen induziert . Diese Wege sind an Entzündungsreaktionen und anderen zellulären Prozessen beteiligt.

Wirkmechanismus

Target of Action

Dodecanoic acid-1-13C, also known as Lauric acid-1-13C, interacts with several targets. These include Genome polyprotein in HRV-16, HRV-1A, and HRV-2, Hepatocyte nuclear factor 4-alpha, Phospholipase A2, membrane associated, Very low-density lipoprotein receptor, Glycolipid transfer protein in Humans, and 3-oxoacyl- [acyl-carrier-protein] synthase 2 in Escherichia coli .

Mode of Action

The interaction of Dodecanoic acid-1-13C with its targets leads to various changes. For instance, it interacts with the Genome polyprotein in HRV-16, HRV-1A, and HRV-2, which are types of human rhinoviruses .

Biochemical Pathways

Dodecanoic acid-1-13C affects several biochemical pathways. It is involved in the Beta Oxidation of Very Long Chain Fatty Acids . This process is crucial for the breakdown of fatty acids, which are then used to produce energy in the body.

Pharmacokinetics

It is known that dodecanoic acid-1-13c is a solid at room temperature but melts easily in boiling water . This property could potentially affect its bioavailability.

Result of Action

The molecular and cellular effects of Dodecanoic acid-1-13C’s action are diverse due to its interaction with multiple targets. For instance, its interaction with the Genome polyprotein in human rhinoviruses could potentially inhibit the replication of these viruses .

Action Environment

The action, efficacy, and stability of Dodecanoic acid-1-13C can be influenced by various environmental factors. For instance, its physical state can change from solid to liquid depending on the temperature . This could potentially affect its interaction with its targets and its overall efficacy.

Biochemische Analyse

Biochemical Properties

Dodecanoic acid-1-13C plays a significant role in various biochemical reactions. It interacts with enzymes such as lipases, which catalyze the hydrolysis of fats. This interaction is crucial for the breakdown and absorption of dietary fats. Additionally, dodecanoic acid-1-13C is involved in the synthesis of triglycerides and phospholipids, essential components of cell membranes. It also interacts with proteins involved in lipid metabolism, influencing the regulation of lipid levels in the body .

Cellular Effects

Dodecanoic acid-1-13C affects various types of cells and cellular processes. It influences cell signaling pathways by modulating the activity of protein kinases and phosphatases, which are involved in signal transduction. This compound also impacts gene expression by acting as a ligand for nuclear receptors, leading to changes in the transcription of genes involved in lipid metabolism. Furthermore, dodecanoic acid-1-13C affects cellular metabolism by serving as a substrate for beta-oxidation, a process that generates energy in the form of ATP .

Molecular Mechanism

At the molecular level, dodecanoic acid-1-13C exerts its effects through various mechanisms. It binds to specific enzymes, such as acyl-CoA synthetase, facilitating the formation of acyl-CoA derivatives. These derivatives are then utilized in metabolic pathways, including beta-oxidation and lipid synthesis. Dodecanoic acid-1-13C also modulates enzyme activity by acting as an allosteric effector, altering the conformation and activity of target enzymes. Additionally, it influences gene expression by binding to nuclear receptors, leading to the activation or repression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dodecanoic acid-1-13C can change over time. The stability of this compound is influenced by factors such as temperature, light, and pH. Over time, dodecanoic acid-1-13C may undergo degradation, leading to the formation of by-products that can affect its biological activity. Long-term studies have shown that prolonged exposure to dodecanoic acid-1-13C can lead to changes in cellular function, including alterations in lipid metabolism and gene expression .

Dosage Effects in Animal Models

The effects of dodecanoic acid-1-13C vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on lipid metabolism, including the reduction of plasma triglyceride levels. At high doses, dodecanoic acid-1-13C can have toxic effects, leading to liver damage and alterations in lipid homeostasis. Threshold effects have been observed, where the beneficial effects are seen at specific dosage ranges, while adverse effects occur at higher concentrations .

Metabolic Pathways

Dodecanoic acid-1-13C is involved in several metabolic pathways. It is converted to acyl-CoA derivatives by acyl-CoA synthetase, which are then utilized in beta-oxidation to generate energy. This compound also participates in the synthesis of triglycerides and phospholipids, essential for cell membrane formation. Additionally, dodecanoic acid-1-13C can be elongated to form longer-chain fatty acids, which are involved in various metabolic processes .

Transport and Distribution

Within cells and tissues, dodecanoic acid-1-13C is transported and distributed through interactions with specific transporters and binding proteins. Fatty acid transport proteins facilitate the uptake of dodecanoic acid-1-13C into cells, where it is then bound to intracellular fatty acid-binding proteins. These interactions ensure the proper localization and accumulation of dodecanoic acid-1-13C within cellular compartments, allowing it to exert its biological effects .

Subcellular Localization

Dodecanoic acid-1-13C is localized to specific subcellular compartments, where it exerts its activity. It is primarily found in the mitochondria, where it undergoes beta-oxidation to generate energy. Additionally, dodecanoic acid-1-13C is present in the endoplasmic reticulum, where it is involved in lipid synthesis. Targeting signals and post-translational modifications play a role in directing dodecanoic acid-1-13C to these specific compartments, ensuring its proper function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lauric Acid-13C is synthesized by incorporating carbon-13 into the lauric acid molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the fatty acid synthesis pathway. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of the carbon-13 isotope.

Industrial Production Methods

Industrial production of Lauric Acid-13C involves the large-scale synthesis of the compound using carbon-13 labeled precursors. The process includes several steps such as esterification, hydrolysis, and purification to obtain the final product with high isotopic purity. The production is carried out under controlled conditions to ensure the quality and consistency of the labeled compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Laurinsäure-13C unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Laurinsäure-13C kann oxidiert werden, um Dodecandisäure zu erzeugen.

Reduktion: Sie kann reduziert werden, um Dodecanol zu bilden.

Substitution: Laurinsäure-13C kann Substitutionsreaktionen eingehen, um Ester und andere Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig als Reduktionsmittel verwendet.

Substitution: Alkohole und Säuren werden verwendet, um Ester zu bilden, oft in Gegenwart von Katalysatoren wie Schwefelsäure (H2SO4).

Hauptprodukte

Oxidation: Dodecandisäure

Reduktion: Dodecanol

Substitution: Verschiedene Ester und Derivate

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Myristinsäure-13C: Eine weitere mittelkettige Fettsäure mit einer 14-Kohlenstoffatomkette.

Palmitinsäure-13C: Eine langkettige Fettsäure mit einer 16-Kohlenstoffatomkette.

Stearinsäure-13C: Eine langkettige Fettsäure mit einer 18-Kohlenstoffatomkette.

Einzigartigkeit

Laurinsäure-13C ist durch ihre mittelkettige Länge und die spezifische Markierung mit Kohlenstoff-13 einzigartig. Dies macht sie besonders nützlich für die Untersuchung von Stoffwechselwegen und Reaktionen, die mittelkettige Fettsäuren betreffen. Ihre antimikrobiellen Eigenschaften und ihre Rolle bei der Aktivierung bestimmter zellulärer Signalwege unterscheiden sie ebenfalls von anderen ähnlichen Verbindungen.

Eigenschaften

IUPAC Name |

(113C)dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POULHZVOKOAJMA-HNHCFKFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

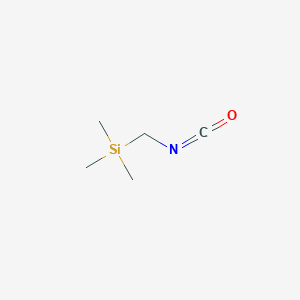

Canonical SMILES |

CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

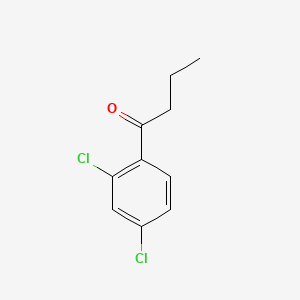

Isomeric SMILES |

CCCCCCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481363 | |

| Record name | Lauric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93639-08-8 | |

| Record name | Lauric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauric-1-13C acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1589923.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1589927.png)